molecular formula C7H3F5O B1388538 1-(Difluoromethoxy)-2,3,4-trifluoro-benzene CAS No. 1214388-64-3

1-(Difluoromethoxy)-2,3,4-trifluoro-benzene

Cat. No. B1388538
M. Wt: 198.09 g/mol
InChI Key: MVPWVTXTCSDNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethoxy)-2,3,4-trifluoro-benzene (DFMTFB) is a synthetic compound with a wide range of applications in scientific research. It is an important member of the trifluoromethylbenzenes family, which is known for its unique properties. DFMTFB is an excellent intermediate for organic synthesis and has been used in a variety of laboratory experiments.

Scientific Research Applications

1-(Difluoromethoxy)-2,3,4-trifluoro-benzene has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of trifluoromethylated compounds, which are important intermediates in the synthesis of drugs and other bioactive compounds. In addition, 1-(Difluoromethoxy)-2,3,4-trifluoro-benzene has been used in the synthesis of polymers, dyes, and other materials for industrial applications.

Mechanism Of Action

1-(Difluoromethoxy)-2,3,4-trifluoro-benzene is a reactive compound and can undergo a variety of reactions depending on the conditions. It can act as an electrophile in substitution reactions and can also undergo nucleophilic addition reactions. It can also act as a reducing agent in the reduction of aldehydes and ketones. In addition, 1-(Difluoromethoxy)-2,3,4-trifluoro-benzene can react with other compounds to form a variety of products, including polymers, dyes, and other materials.

Biochemical And Physiological Effects

1-(Difluoromethoxy)-2,3,4-trifluoro-benzene has no known biochemical or physiological effects. It is not known to be toxic or carcinogenic and has not been found to have any adverse effects on humans or animals.

Advantages And Limitations For Lab Experiments

1-(Difluoromethoxy)-2,3,4-trifluoro-benzene has a number of advantages for laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. It is also relatively inexpensive and can be easily synthesized in the laboratory.
However, 1-(Difluoromethoxy)-2,3,4-trifluoro-benzene has some limitations for laboratory experiments. It is a highly reactive compound and can react with other compounds in the laboratory, leading to unwanted side products. In addition, it is not soluble in water and must be stored in an inert atmosphere.

Future Directions

1-(Difluoromethoxy)-2,3,4-trifluoro-benzene has a wide range of potential applications in scientific research and industry. It can be used in the synthesis of polymers, dyes, and other materials for industrial applications. It can also be used as a starting material for the synthesis of other compounds. In addition, it can be used in the synthesis of trifluoromethylated compounds, which are important intermediates in the synthesis of drugs and other bioactive compounds. Finally, it can be used as a reagent in organic synthesis and as a catalyst in chemical reactions.

properties

IUPAC Name

1-(difluoromethoxy)-2,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPWVTXTCSDNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethoxy)-2,3,4-trifluoro-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Difluoromethoxy)-2,3,4-trifluoro-benzene
Reactant of Route 2
Reactant of Route 2
1-(Difluoromethoxy)-2,3,4-trifluoro-benzene
Reactant of Route 3
Reactant of Route 3
1-(Difluoromethoxy)-2,3,4-trifluoro-benzene
Reactant of Route 4
Reactant of Route 4
1-(Difluoromethoxy)-2,3,4-trifluoro-benzene
Reactant of Route 5
Reactant of Route 5
1-(Difluoromethoxy)-2,3,4-trifluoro-benzene
Reactant of Route 6
Reactant of Route 6
1-(Difluoromethoxy)-2,3,4-trifluoro-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.